molecular formula C26H20N4O3 B3905349 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B3905349
M. Wt: 436.5 g/mol
InChI Key: WQOGMDABJWDHIQ-FOCLMDBBSA-N
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Description

The compound “2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone” is a complex organic molecule. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring . The indole group in this compound is substituted with two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole group itself is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitro group could make the compound more reactive. The indole group could contribute to the compound’s aromaticity and stability .

Properties

IUPAC Name

2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3/c1-17-20(21-7-4-6-10-24(21)28(17)2)15-16-25-27-23-9-5-3-8-22(23)26(31)29(25)18-11-13-19(14-12-18)30(32)33/h3-16H,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOGMDABJWDHIQ-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 4
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 5
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

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